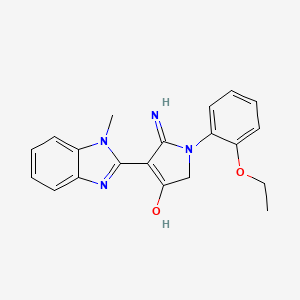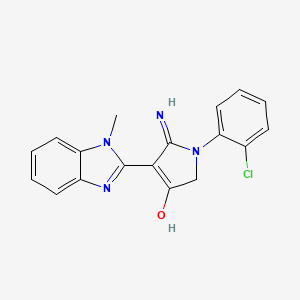![molecular formula C24H27ClN2O3 B11398221 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11398221.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with various reagents to introduce the furan and dimethylamino groups. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological targets to develop new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, such as dyes, pigments, or polymers. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific context of its use, such as in biological or medicinal research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE
- 2,4-DICHLOROPHENYL 2-CHLOROBENZOATE
- 3,4-DICHLOROPHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE
Uniqueness
Compared to similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups. This structure provides distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
Properties
Molecular Formula |
C24H27ClN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-17-12-22(13-18(2)24(17)25)30-16-23(28)27(15-21-6-5-11-29-21)14-19-7-9-20(10-8-19)26(3)4/h5-13H,14-16H2,1-4H3 |
InChI Key |
DDZQEWNHIHPZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,9-dimethyl-3-(naphthalen-2-yl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11398140.png)
![3-ethyl-6-(4-fluorophenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398141.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11398147.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398157.png)
![5-({[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11398161.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398173.png)
![1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11398180.png)
![4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398195.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398198.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11398212.png)

![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-isopropoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398219.png)

